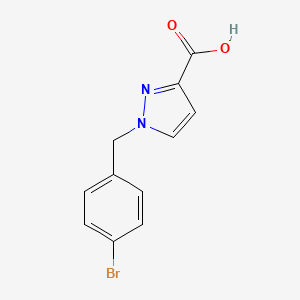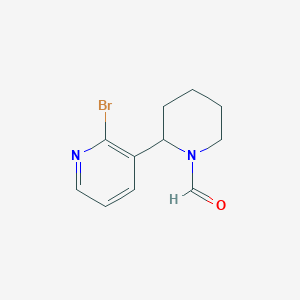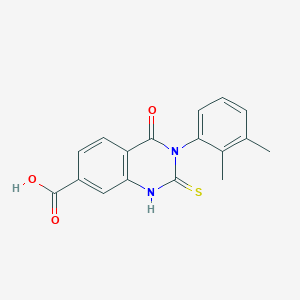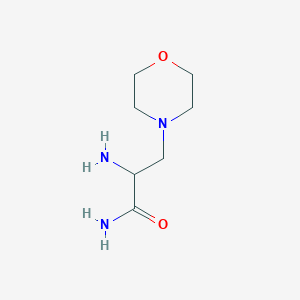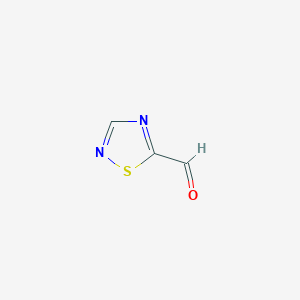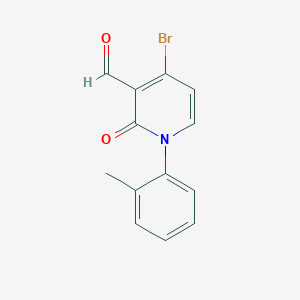
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromine atom at the 4th position, an oxo group at the 2nd position, an o-tolyl group at the 1st position, and a carbaldehyde group at the 3rd position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 4th position.
Functionalization with the o-tolyl group: This step may involve a Friedel-Crafts alkylation reaction where the dihydropyridine ring is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst.
Oxidation to form the oxo group: Oxidation of the dihydropyridine ring can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the carbaldehyde group: This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the compound is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carbaldehyde group to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Condensation: The carbaldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Condensation: Ammonia, primary amines, hydrazines, or hydroxylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dihydropyridines.
Condensation: Formation of imines, hydrazones, or oximes.
Scientific Research Applications
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential use in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique reactivity can be harnessed in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Chloro-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbaldehyde: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde is unique due to the specific combination of substituents on the dihydropyridine ring. The presence of the bromine atom, oxo group, o-tolyl group, and carbaldehyde group imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-bromo-1-(2-methylphenyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c1-9-4-2-3-5-12(9)15-7-6-11(14)10(8-16)13(15)17/h2-8H,1H3 |
InChI Key |
FHRKNAWJCDOYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=C(C2=O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


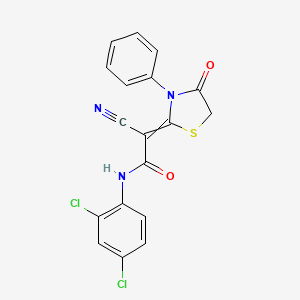

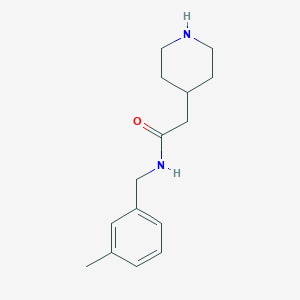
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
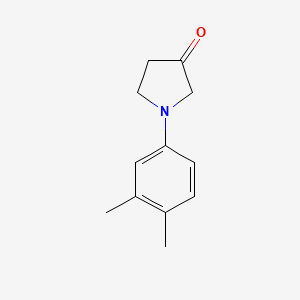
![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
